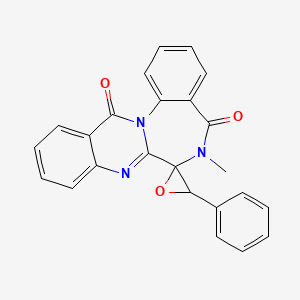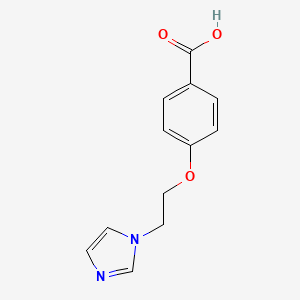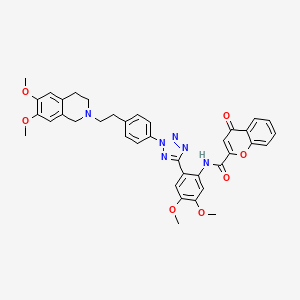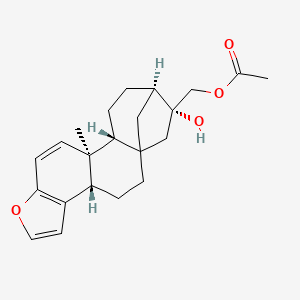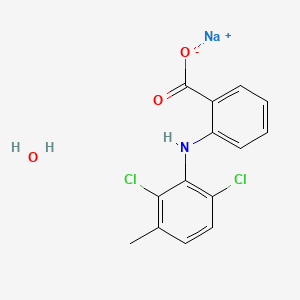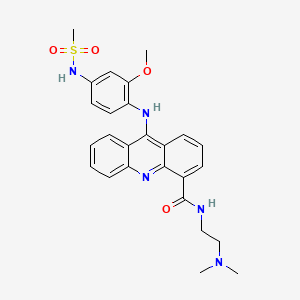
N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide, also known as CUDC-101, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer.
Applications De Recherche Scientifique
Antitumor Activity and Clinical Trials
N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide, also known as CI-921, has been studied for its antitumor activity. A phase II trial demonstrated its application in advanced malignancies, showing limited responses in breast cancer, head and neck, and nonsmall cell lung cancer patients (Sklarin et al., 1992).
Blood-Brain Barrier and Liver Penetration
CI-921 shows a unique ability to penetrate the blood-brain barrier, which is not common among antitumor agents. This property suggests its potential use in treating brain tumors or metastases (Cornford et al., 2004).
Structural and DNA Interaction Studies
CI-921's structure has been analyzed for its implications in DNA-binding models, which is crucial for understanding its mechanism as an anticancer agent. These studies help in designing more effective derivatives (Hudson et al., 1987).
Mechanism of Action and Pharmacokinetics
Research on CI-921's mechanism of action, particularly its interactions with DNA, provides insights into its mutagenic and carcinogenic potential. Its efficacy is attributed to its ability to bind to DNA and interfere with nucleic acid synthesis (Shukla et al., 2006). Additionally, studies on its disposition in plasma and tissues like liver and tumors in mice reveal important pharmacokinetic properties, contributing to its efficacy in solid tumors (Kestell et al., 1990).
Topoisomerase II Interaction
CI-921's interaction with topoisomerase II, a key enzyme in DNA replication and repair, has been studied. This research informs the development of analogues and derivatives with potentially enhanced anticancer properties (Pastwa et al., 1998).
Propriétés
Numéro CAS |
88476-68-0 |
|---|---|
Nom du produit |
N-(2-(Dimethylamino)ethyl)-9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-4-acridinecarboxamide |
Formule moléculaire |
C26H29N5O4S |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide |
InChI |
InChI=1S/C26H29N5O4S/c1-31(2)15-14-27-26(32)20-10-7-9-19-24(18-8-5-6-11-21(18)28-25(19)20)29-22-13-12-17(16-23(22)35-3)30-36(4,33)34/h5-13,16,30H,14-15H2,1-4H3,(H,27,32)(H,28,29) |
Clé InChI |
PCDQLFWIZFQMAV-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Autres numéros CAS |
88476-68-0 |
Synonymes |
N-(2-dimethylaminoethyl)-9-[4-(methanesulfonamido)-2-methoxyanilino]acridine-4-carboxamide; SN-16713 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
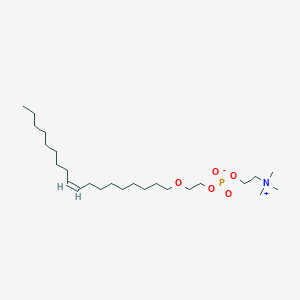
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
